Ethyl 2-(ethylthio)-4-({[(4-methylbenzyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-(ethylthio)-4-({[(4-methylbenzyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H21N3O3S2 and its molecular weight is 379.5 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 2-(ethylthio)-4-({[(4-methylbenzyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole derivatives with ethyl bromoacetate, followed by the introduction of the ethylthio group and subsequent functionalization with 4-methylbenzyl isocyanate. Reaction conditions generally include the use of organic solvents like dichloromethane or tetrahydrofuran, along with appropriate catalysts or bases.
Industrial Production Methods: : For industrial-scale production, batch reactors or continuous flow processes may be employed. Optimization of temperature, pressure, and reactant concentrations is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions typically with agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: : Can be reduced using metal hydrides, resulting in the cleavage of the carbon-sulfur bond.
Substitution: : Electrophilic or nucleophilic substitutions can occur on the thiazole ring or the amide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products: : Oxidation leads to sulfoxides/sulfones; reduction yields thioethers or amines; substitutions yield derivatives modified at the thiazole or amide functional groups.
Scientific Research Applications
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Studied for its potential enzyme inhibition properties and interactions with biological macromolecules.
Medicine: : Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: : Used in the development of novel materials and as a precursor for advanced chemical synthesis.
Mechanism of Action
Mechanism: : Its biological effects often result from binding to specific molecular targets, such as enzymes or receptors, altering their activity.
Molecular Targets and Pathways: : May involve the inhibition of enzymes like proteases or kinases, or the modulation of signaling pathways critical to cell growth and metabolism.
Comparison with Similar Compounds
Comparison: : Compared to other thiazole derivatives, Ethyl 2-(ethylthio)-4-({[(4-methylbenzyl)amino]carbonyl}amino)-1,3-thiazole-5-carboxylate displays unique properties due to the ethylthio group and the amide linkage, affecting its reactivity and biological activity.
Similar Compounds: : Thiazole derivatives like 2-aminothiazole, 2-(ethylthio)-4-thiazolecarboxylate. These compounds share the thiazole core but differ in substituent groups, influencing their chemical behavior and applications.
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Properties
IUPAC Name |
ethyl 2-ethylsulfanyl-4-[(4-methylphenyl)methylcarbamoylamino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-4-23-15(21)13-14(20-17(25-13)24-5-2)19-16(22)18-10-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJQAASRBYWEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)SCC)NC(=O)NCC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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